
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane typically involves multi-step organic reactions. The process begins with the preparation of the tetrazacyclotetradecyl ring, followed by the introduction of the hydroxy-phenyl and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.
Substitution: The hydroxy-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinothioic acid, P-phenyl-P-1,4,8,11-tetraazacyclotetradec-1-yl
- Phenylphosphonothioic acid
Uniqueness
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is unique due to its combination of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
917838-68-7 |
|---|---|
Formule moléculaire |
C16H29N4OPS |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-λ5-phosphane |
InChI |
InChI=1S/C16H29N4OPS/c21-22(23,16-6-2-1-3-7-16)20-14-5-10-18-12-11-17-8-4-9-19-13-15-20/h1-3,6-7,17-19H,4-5,8-15H2,(H,21,23) |
Clé InChI |
SRZNSNLVLBADQA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCN(CCNC1)P(=S)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


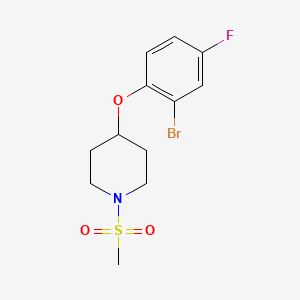

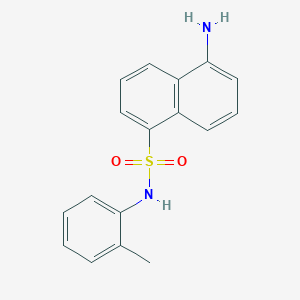
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)

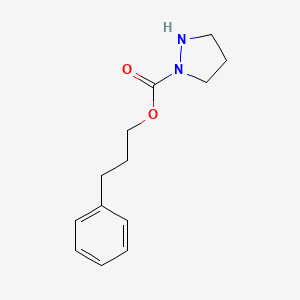
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)

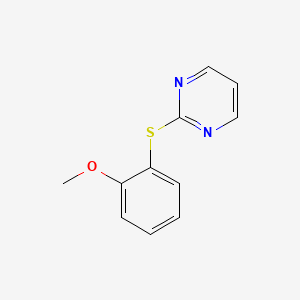
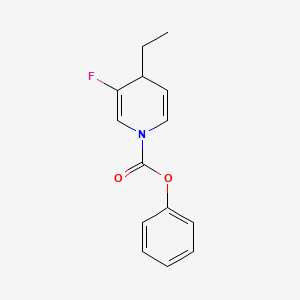
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)
